1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide
Description
The compound 1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide features a hybrid structure combining an indole core, a 1,2,4-triazole ring, and distinct substituents: a 2-methoxyethyl group on the indole nitrogen and a 2-methylpropyl (isobutyl) group on the triazole ring. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs highlight possible therapeutic or agrochemical relevance, particularly given the prevalence of carboxamide-linked heterocycles in drug design .
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]indole-3-carboxamide |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)10-16-19-18(22-21-16)20-17(24)14-11-23(8-9-25-3)15-7-5-4-6-13(14)15/h4-7,11-12H,8-10H2,1-3H3,(H2,19,20,21,22,24) |
InChI Key |
KINJBLCLWWSVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2=CN(C3=CC=CC=C32)CCOC |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation
The indole moiety is often synthesized via the Fischer indole synthesis , which involves the cyclization of phenylhydrazines with carbonyl compounds. For this compound, the indole-3-carboxylic acid derivative is a critical precursor.
Triazole Ring Construction
The 1,2,4-triazole ring is synthesized through heterocyclic cyclization . Common methods include:
Amide Bond Coupling
The final step involves coupling the indole-3-carboxylic acid with the triazole amine. This is achieved using carbodiimide-based coupling agents (e.g., EDCI, DCC) or activated esters (e.g., HATU).
Stepwise Synthesis Protocol
Indole Core Synthesis
Reaction : Fischer indole synthesis of 1H-indole-3-carboxylic acid.
Reagents : Phenylhydrazine, cyclohexanone, HCl.
Conditions : Reflux in ethanol with glacial acetic acid.
Triazole Ring Formation
Reaction : Synthesis of 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine.
Pathway :
Amide Coupling
Reaction : Coupling of indole-3-carboxylic acid with 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine.
Reagents : EDCI, HOBt, DIPEA.
Solvent : Dichloromethane or DMF.
Conditions : 0°C to room temperature.
Reaction Optimization
Solvent Selection
Note : Dichloromethane provides superior yields due to its high solubility for both reactants.
Catalysts and Bases
| Catalyst/Base | Role | Optimal Concentration |
|---|---|---|
| EDCI | Carbodiimide coupling agent | 1.2 eq |
| HOBt | Activating agent | 1.0 eq |
| DIPEA | Base for deprotonation | 1.5 eq |
Temperature Control
-
Low temperatures (0–5°C) are critical for minimizing side reactions during amide coupling.
-
Reflux conditions (80–90°C) are used for Fischer indole synthesis.
Purification Techniques
Chromatographic Methods
| Method | Eluent System | Yield Recovery (%) |
|---|---|---|
| Silica gel column | Hexane/EtOAc (3:1) | 80–90 |
| Reverse-phase HPLC | MeOH/H2O (70:30) | 85–95 |
Crystallization
Solvent : Ethanol or methanol.
Advantage : High purity (>98%) with minimal loss.
Challenges and Considerations
Regioselectivity in Triazole Formation
The 1,2,4-triazole ring’s regiochemistry is controlled by the electron-withdrawing groups on the nitrile or imidate precursor. Substitutions at the 5-position are favored under acidic conditions.
Steric Hindrance
The 2-methylpropyl group on the triazole may introduce steric bulk, requiring prolonged reaction times or elevated temperatures to achieve complete conversion.
Comparative Analysis of Synthetic Routes
| Route | Step Count | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Fischer Indole + HATU Coupling | 3 | 45–55 | High purity, scalable | Moderate yields |
| Click Chemistry | 2 | 30–40 | Shorter reaction time | Limited triazole diversity |
Chemical Reactions Analysis
1-(2-Methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Indole Substituents: The 2-methoxyethyl group on the target compound likely enhances solubility compared to lipophilic pentyl or fluoropentyl chains in APICA derivatives . Fluorinated analogs like 5F-APICA exhibit increased metabolic stability and receptor affinity due to fluorine’s electronegativity, suggesting that similar modifications could optimize the target compound’s pharmacokinetics .
By contrast, smaller substituents like pyrimidin-2-yl in pesticide derivatives may facilitate binding to agricultural targets . Adamantyl groups in APICA derivatives contribute to high cannabinoid receptor affinity due to their rigidity and hydrophobicity, a feature absent in the target compound .
Biological Activity
The compound 1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide is a novel indole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features an indole core linked to a triazole ring, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole-triazole conjugates. For instance, compounds similar to This compound have shown significant efficacy against a range of pathogens including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Efficacy of Related Indole-Triazole Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-triazole] | 16 | K. pneumoniae |
| Indole derivative A | 32 | E. coli |
| Indole derivative B | 8 | P. aeruginosa |
The antimicrobial activity of this class of compounds is primarily attributed to their ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis. The presence of the triazole moiety enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets .
Case Studies
In a recent investigation, a series of indole-triazole hybrids were synthesized and evaluated for their biological activities. One notable study demonstrated that the introduction of sulfur into the triazole ring significantly improved the bioactivity of these compounds by increasing their electron density and lipophilicity .
Case Study: Synthesis and Evaluation
A study conducted in 2021 synthesized various indole-triazole hybrids and assessed their activity against multiple bacterial strains. The results indicated that modifications in the triazole ring could lead to enhanced antimicrobial properties. Specifically, compounds with higher electron density exhibited lower minimum inhibitory concentrations (MICs) against target pathogens .
Potential Therapeutic Applications
Given its promising antimicrobial activity, This compound could be explored as a potential therapeutic agent for treating infections caused by resistant bacterial strains. The dual functionality of the indole and triazole moieties may also position it as a candidate for further development in antifungal therapies.
Q & A
Q. What are the optimal synthetic routes for 1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the indole-3-carboxamide core via coupling reactions (e.g., using coupling agents like DCC or HATU). (ii) Introduction of the 2-methoxyethyl group through alkylation or nucleophilic substitution. (iii) Functionalization of the triazole ring with 2-methylpropyl substituents using Mitsunobu or copper-catalyzed "click" reactions. Key variables include solvent polarity (DMF vs. THF), temperature (reflux vs. room temperature), and catalyst choice (e.g., Pd/C for hydrogenation steps). Yield optimization often requires iterative adjustments to stoichiometry and purification via column chromatography or recrystallization .
Q. How can structural characterization of this compound be performed to confirm purity and regioselectivity?
- Methodology :
- NMR (¹H, ¹³C, 2D-COSY): Assign peaks to verify substituent positions (e.g., distinguishing triazole N1 vs. N2 alkylation).
- HRMS : Confirm molecular formula and detect impurities.
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern).
- HPLC : Assess purity (>95% threshold for biological testing). Cross-validate with elemental analysis for C, H, N content .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram- bacteria, fungi).
- Anticancer : MTT assays on cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets). Include positive controls (e.g., fluconazole for antifungal activity) and validate via dose-response curves .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Molecular docking (AutoDock/Vina) : Predict binding modes to receptors (e.g., cytochrome P450, EGFR).
- QSAR : Correlate substituent properties (logP, polar surface area) with activity.
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD analysis).
Integrate computational predictions with combinatorial synthesis to prioritize high-potential derivatives .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell line origins, serum concentrations).
- Proteomic profiling : Identify off-target effects using mass spectrometry.
- Solubility adjustments : Test activity in varied media (DMSO vs. cyclodextrin-based carriers).
Example: Discrepancies in IC₅₀ values may stem from differences in cell viability assay protocols (e.g., incubation time, MTT vs. resazurin) .
Q. What strategies optimize reaction scalability while minimizing side-products?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to screen variables (temperature, catalyst loading).
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., triazole cyclization).
- In-line analytics (PAT) : Monitor reaction progress via FTIR or Raman spectroscopy.
Case study: Microwave-assisted synthesis reduced reaction time by 60% compared to conventional reflux .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
